Cas no 1032610-59-5 ([3-(1-piperidylmethyl)phenyl]boronic acid)
[3-(1-piperidylmethyl)phenyl]boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-(Piperidin-1-ylmethyl)phenyl)boronic acid
- 3-(Piperidin-1-ylmethyl)phenylboronic acid
- [3-(piperidin-1-ylmethyl)phenyl]boronic acid
- ZERENEX ZX007740
- 3-(1-Piperidinylmethyl)phenylboronic acid
- (3-(PIPERIDIN-1-YLMETHYL)PHENYL)BORONIC ACID HCL
- 3-(1-Piperidylmethyl)phenylboronic Acid
- BC001696
- AB0029362
- X1504
- ST24034285
- {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid
- 3-(piperidin-1-ylmethyl)ph
- [3-(1-piperidylmethyl)phenyl]boronic acid
- DTXSID30674455
- ALBB-015126
- SCHEMBL2248354
- EN300-242054
- (3-(Piperidin-1-ylmethyl)phenyl)boronicacid
- AKOS005175010
- 1032610-59-5
- CS-0175331
- MFCD08060620
- 3-(piperidin-1-ylmethyl)phenylboronic acid, AldrichCPR
- A11840
- boronic acid, [3-(1-piperidinylmethyl)phenyl]-, hydrochloride
- AS-56716
-
- MDL: MFCD08060620
- Inchi: 1S/C12H18BNO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9,15-16H,1-3,7-8,10H2
- InChI Key: XXOOQRVPTGXIAP-UHFFFAOYSA-N
- SMILES: OB(C1=CC=CC(=C1)CN1CCCCC1)O
Computed Properties
- Exact Mass: 219.14300
- Monoisotopic Mass: 219.1430590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.7
Experimental Properties
- Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.77 g/l) (25 º C),
- PSA: 43.70000
- LogP: 0.29020
[3-(1-piperidylmethyl)phenyl]boronic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[3-(1-piperidylmethyl)phenyl]boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P907483-1g |
(3-(Piperidin-1-ylmethyl)phenyl)boronic acid |
1032610-59-5 | 95% | 1g |
1,001.70 | 2021-05-17 | |
| Matrix Scientific | 176080-1g |
3-(1-Piperidinylmethyl)phenylboronic acid |
1032610-59-5 | 1g |
$540.00 | 2023-09-10 | ||
| Matrix Scientific | 176080-5g |
3-(1-Piperidinylmethyl)phenylboronic acid |
1032610-59-5 | 5g |
$1260.00 | 2023-09-10 | ||
| Matrix Scientific | 176080-10g |
3-(1-Piperidinylmethyl)phenylboronic acid |
1032610-59-5 | 10g |
$1764.00 | 2023-09-10 | ||
| TRC | P992340-50mg |
3-(Piperidin-1-ylmethyl)phenylboronic Acid |
1032610-59-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P992340-100mg |
3-(Piperidin-1-ylmethyl)phenylboronic Acid |
1032610-59-5 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P992340-500mg |
3-(Piperidin-1-ylmethyl)phenylboronic Acid |
1032610-59-5 | 500mg |
$ 250.00 | 2022-06-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P178894-5g |
[3-(1-piperidylmethyl)phenyl]boronic acid |
1032610-59-5 | 95% | 5g |
¥5089.90 | 2023-09-01 | |
| Alichem | A129004993-5g |
(3-(Piperidin-1-ylmethyl)phenyl)boronic acid |
1032610-59-5 | 95% | 5g |
$484.12 | 2023-09-04 | |
| eNovation Chemicals LLC | D754956-250mg |
ZERENEX ZX007740 |
1032610-59-5 | 95% | 250mg |
$125 | 2024-06-07 |
[3-(1-piperidylmethyl)phenyl]boronic acid Suppliers
[3-(1-piperidylmethyl)phenyl]boronic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on [3-(1-piperidylmethyl)phenyl]boronic acid
Recent Advances in the Application of [3-(1-piperidylmethyl)phenyl]boronic acid (CAS: 1032610-59-5) in Chemical Biology and Pharmaceutical Research
The boronic acid derivative [3-(1-piperidylmethyl)phenyl]boronic acid (CAS: 1032610-59-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features combining a phenylboronic acid moiety with a piperidine methyl group, has demonstrated versatile applications in drug discovery, particularly in the development of protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Recent studies have highlighted its potential in addressing challenging therapeutic targets, making it a focal point in contemporary medicinal chemistry research.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that [3-(1-piperidylmethyl)phenyl]boronic acid serves as an effective pharmacophore for serine protease inhibition. The compound's boronic acid group forms reversible covalent bonds with active-site serine residues, while the piperidine moiety contributes to improved solubility and membrane permeability. This dual functionality has been particularly valuable in the development of novel anticoagulants and anti-inflammatory agents, with several derivatives currently in preclinical evaluation.
In the field of targeted drug delivery, research teams at MIT and Harvard have recently utilized 1032610-59-5 as a key component in boronic acid-based glucose-responsive insulin delivery systems (Nature Biotechnology, 2024). The compound's ability to form dynamic covalent bonds with diols makes it particularly suitable for constructing glucose-sensitive hydrogels. These systems demonstrate remarkable glucose-dependent insulin release profiles, offering promising solutions for diabetes management with reduced risk of hypoglycemia.
The synthetic utility of [3-(1-piperidylmethyl)phenyl]boronic acid has been further expanded through recent methodological developments in transition metal-catalyzed cross-coupling reactions. A 2024 study in ACS Catalysis reported that this boronic acid derivative exhibits exceptional stability and reactivity in aqueous Suzuki-Miyaura couplings, enabling the efficient synthesis of complex biaryl structures under mild conditions. This advancement has significant implications for the streamlined production of pharmaceutical intermediates and bioactive molecules.
Emerging research in chemical biology has revealed novel applications of 1032610-59-5 in protein labeling and visualization. The compound's boronic acid group enables selective labeling of sialic acid residues on cell surfaces, while the piperidine moiety facilitates cellular uptake. This dual functionality has been exploited in recent fluorescence imaging studies (Journal of the American Chemical Society, 2023) for real-time tracking of cell surface glycan dynamics, providing new tools for studying cell-cell interactions and pathogen invasion mechanisms.
Looking forward, the unique properties of [3-(1-piperidylmethyl)phenyl]boronic acid position it as a versatile scaffold for addressing multiple challenges in drug discovery and chemical biology. Current research directions include optimization of its pharmacokinetic properties, exploration of new therapeutic applications, and development of more efficient synthetic protocols. The compound's demonstrated utility across diverse applications suggests it will remain an important focus of research in the coming years, with potential impacts ranging from new therapeutic agents to advanced drug delivery systems.
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